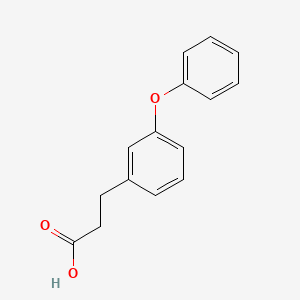

3-(3-Phenoxyphenyl)propionic acid

Description

Contextualization within Propionic Acid Chemistry

Propionic acid and its derivatives are a broad class of compounds with significant relevance in various scientific fields. Propionic acid itself is a naturally occurring carboxylic acid. The derivatives, such as 3-(3-Phenoxyphenyl)propionic acid, are formed by substituting one or more atoms on the propionic acid backbone. iarc.fr The addition of an aryl group, in this case, a phenoxyphenyl group, creates an arylpropionic acid. This structural modification significantly influences the compound's chemical and physical properties.

Phenylpropanoic acids, a subclass to which this compound belongs, are characterized by a benzene (B151609) ring attached to a propanoic acid structure. iarc.frhmdb.ca This structural motif is found in various natural and synthetic compounds and is a key area of research.

Historical Perspectives on Aryl Propionic Acid Research

The study of arylpropionic acids gained significant momentum in the mid-20th century, largely driven by the search for new therapeutic agents. nih.gov The discovery that certain substitutions on the aryl ring could lead to potent biological activity spurred extensive research and development in this area. orientjchem.orghumanjournals.com This historical research paved the way for the synthesis and investigation of a vast number of arylpropionic acid derivatives, including those with more complex aryl groups like the phenoxyphenyl substituent. The development of drugs like ibuprofen, a well-known 2-arylpropionic acid, highlighted the therapeutic potential of this class of compounds and further fueled research into their derivatives. nih.govorientjchem.org

Research Significance and Potential Applications of this compound

This compound is a subject of interest in several areas of chemical and biomedical research. It is often utilized as a key intermediate or building block in the synthesis of more complex molecules. chemimpex.com For instance, it has been used in the development of novel compounds with potential anti-inflammatory properties. yakhak.org

Research has also explored the synthesis of various derivatives of 2-(3-phenoxyphenyl)propionic acid, a closely related isomer, for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). yakhak.org Furthermore, the broader class of 3-arylpropionic acids has been investigated for their potential as selective agonists for sphingosine-1-phosphate receptor-1 (S1P1), which could have implications for immunosuppressive therapies. researchgate.net The synthesis of 3-(3-phenoxyphenyl)propan-1-ol, a related compound, has also been documented in the literature, indicating its utility as a synthetic intermediate. prepchem.com

The compound's structure lends itself to various chemical modifications, allowing researchers to explore structure-activity relationships. This involves synthesizing analogs and derivatives to understand how specific structural features influence biological activity. While this article does not delve into specific therapeutic uses, the ongoing research into this compound and its analogs underscores its importance as a scaffold in medicinal chemistry and drug discovery. nih.gov Some patents have been filed related to the preparation of 2-(3-phenoxyphenyl)propionic acid, suggesting its commercial interest in certain applications. google.comgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 3-(3-phenoxyphenyl)propanoic acid |

| InChI | InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) |

| InChIKey | OSCICYOINVFAOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O |

Table 1: Key Chemical Identifiers and Properties of this compound. This table is populated with data from a public chemical database. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCICYOINVFAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification of Analogues and Derivatives of 3 3 Phenoxyphenyl Propionic Acid

Design Principles for Structural Analogues

Modification of the Propionic Acid Moiety

The propionic acid side chain is a primary target for modification. Key strategies include altering the chain length, introducing substituents, and converting the carboxylic acid to other functional groups. For instance, homologation or shortening of the alkyl chain can impact the molecule's flexibility and interaction with biological targets. The introduction of hydroxyl groups can create stereocenters and potential new hydrogen bonding interactions, as seen in the stereoselective synthesis of related 3-hydroxy-3-phenylpropanoic acid derivatives. nih.gov The carboxylic acid group itself is often converted into esters or amides to create prodrugs or to explore different binding interactions.

Exploration of Substitution Patterns on Phenyl Rings

Another key area of exploration is the substitution pattern on the two phenyl rings. The introduction of various substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, at different positions on either phenyl ring can significantly influence the electronic and steric properties of the molecule. A study on phenyl ring-substituted 3α-(diphenylmethoxy)tropane analogues demonstrated that such substitutions are crucial for modulating binding affinities at specific biological targets. nih.gov These findings suggest that a similar approach could be applied to 3-(3-phenoxyphenyl)propionic acid to fine-tune its activity.

Alterations to the Phenoxy Linkage

The ether linkage in this compound is a critical structural element that dictates the relative orientation of the two phenyl rings. Analogues can be designed by replacing the oxygen atom with other linkers, such as sulfur (a thioether linkage) or a methylene (B1212753) group, to alter the bond angle and rotational freedom. While direct literature on modifying the phenoxy linkage of this specific compound is scarce, the synthesis of related biaryl compounds provides a framework for how such modifications could be achieved, for example, through cross-coupling reactions.

Synthesis of Amide Derivatives and Related Conjugates

The carboxylic acid group of this compound can be readily converted to a wide range of amide derivatives. This is a common strategy in medicinal chemistry to enhance stability, modulate solubility, or create conjugates with other molecules like amino acids or peptides.

The general synthesis of amides from carboxylic acids involves an activation step followed by reaction with an amine. Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). For example, stirring the propionic acid compound with an amine in the presence of a coupling agent in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would yield the corresponding amide.

Peptide conjugates can be synthesized using solid-phase peptide synthesis (SPPS) techniques. nih.gov In this approach, an amino acid or peptide is anchored to a solid support, and this compound is then coupled to the N-terminus of the peptide using standard peptide coupling reagents. nih.gov

Table 1: Examples of Amide Derivatives and Conjugates

| Derivative/Conjugate | Synthetic Approach | Key Reagents |

| 3-(3-Phenoxyphenyl)propanamide | Amidation of the carboxylic acid | This compound, Ammonia, Coupling agent (e.g., EDCI) |

| N-Alkyl/Aryl-3-(3-phenoxyphenyl)propanamide | Amidation with a primary or secondary amine | This compound, Alkyl/Aryl amine, Coupling agent (e.g., DCC) |

| Amino acid conjugates | Coupling to the N-terminus of an amino acid | This compound, Amino acid ester, Coupling agent (e.g., HBTU) |

| Peptide conjugates | Solid-phase or solution-phase peptide coupling | This compound, Resin-bound peptide, Coupling agent (e.g., HATU) |

Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles, Pyridazines, Pyrazoles)

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of various five- and six-membered heterocyclic derivatives. These modifications can significantly alter the physicochemical properties and biological activity profile of the parent compound.

Oxadiazoles

1,3,4-Oxadiazoles are commonly synthesized from carboxylic acids via a multi-step process. First, the carboxylic acid is converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. This intermediate can then be cyclized with a variety of reagents. A common method involves reacting the acid hydrazide with a second carboxylic acid or an orthoester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid. mdpi.comnih.govscispace.com For instance, reacting 3-(3-phenoxyphenyl)propanohydrazide with an appropriate carboxylic acid in the presence of POCl₃ would yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

Pyridazines

Pyridazine derivatives can be synthesized from γ-keto acids, which can be prepared from this compound through various synthetic routes. For example, Friedel-Crafts acylation of an appropriate aromatic compound with the acid chloride of this compound could yield a γ-keto acid. Subsequent condensation of this γ-keto acid with hydrazine or a substituted hydrazine would lead to the formation of the pyridazinone ring. chim.it

Pyrazoles

The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net Starting from this compound, a Claisen condensation with a suitable ester could potentially form a β-keto ester. This intermediate could then be reacted with hydrazine to form the pyrazole ring. Alternatively, a Knoevenagel condensation of a ketone derived from the starting acid with an active methylene compound, followed by cyclization with hydrazine, can also yield pyrazole derivatives. ijpsr.com

Table 2: General Synthetic Routes to Heterocyclic Derivatives

| Heterocycle | Key Intermediate | General Reaction |

| 1,3,4-Oxadiazole | Acid hydrazide | Cyclization with a carboxylic acid/orthoester and a dehydrating agent mdpi.comnih.gov |

| Pyridazine | γ-Keto acid | Condensation with hydrazine chim.it |

| Pyrazole | 1,3-Dicarbonyl compound | Condensation with hydrazine researchgate.net |

Development of Fluorinated Analogues

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated analogues of this compound can be approached in several ways.

One common method is to use a fluorinated starting material. For example, a fluorinated phenol (B47542) or a fluorinated phenylboronic acid could be used in the initial steps of the synthesis of the this compound scaffold. This would result in the incorporation of fluorine atoms at specific positions on the phenyl rings.

Alternatively, direct fluorination of the final compound or a late-stage intermediate can be performed using specialized fluorinating reagents. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce fluorine at electron-rich positions of the aromatic rings. Nucleophilic fluorinating agents, such as potassium fluoride (B91410), can be used in substitution reactions to replace leaving groups like halides or sulfonates. The synthesis of fluorinated derivatives of the related 2-(3-fluorobiphenyl-4-yl)propanoic acid has been reported, showcasing the feasibility of such modifications.

Table 3: Approaches for the Synthesis of Fluorinated Analogues

| Approach | Description | Example Reagents/Intermediates |

| Use of Fluorinated Building Blocks | Incorporating fluorine-containing starting materials in the synthesis. | Fluorinated phenols, fluorinated phenylboronic acids |

| Electrophilic Fluorination | Direct introduction of fluorine using an electrophilic fluorine source. | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride ion source. | Potassium fluoride (KF), Tetrabutylammonium fluoride (TBAF) |

Hapten Synthesis Incorporating 3-Phenoxyphenyl Motifs

The development of immunoassays for small molecules like this compound and its analogues requires that these molecules, known as haptens, be chemically conjugated to larger carrier proteins to elicit an immune response. The design and synthesis of these haptens are critical steps that determine the sensitivity and specificity of the resulting antibodies. Research in this area has focused on creating haptens that preserve the core 3-phenoxyphenyl structure as the primary epitope, ensuring that the generated antibodies can effectively recognize the target analyte.

A common strategy involves using structurally similar, commercially available compounds as starting materials. acs.org This approach allows for the introduction of a functional group or a spacer arm at a position distal to the main antigenic determinant, thereby minimizing interference with antibody recognition. Two key precursors for haptens featuring the 3-phenoxyphenyl group are 3-phenoxybenzoic acid and 3-phenoxyaniline (B129670).

One synthetic route utilizes 3-phenoxybenzoic acid as an analogue to introduce a spacer arm, which is crucial for connecting the hapten to a carrier protein. tandfonline.com This strategy was designed to maintain the 3-phenoxybenzoyl group as the major epitope. tandfonline.com The synthesis begins with the reaction of 3-phenoxybenzoic acid with 4-amino-propionic acid methyl ester in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate, 3-(3-phenoxy-benzoylamino)-propionic acid methyl ester (PAME). tandfonline.com Subsequent hydrolysis of the methyl ester yields the final hapten, 3-(3-phenoxy-benzoylamino)-propionic acid (PBA), which possesses a carboxylic acid functional group ready for conjugation. tandfonline.com

Table 1: Synthesis of a Hapten from 3-Phenoxybenzoic Acid

| Step | Starting Material | Reagents | Product | Characterization / Notes |

|---|---|---|---|---|

| 1 | 3-Phenoxybenzoic acid | 4-amino-propionic acid methyl ester, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane | 3-(3-phenoxy-benzoylamino)-propionic acid methyl ester (PAME) | The mixture was stirred overnight under nitrogen. tandfonline.com |

| 2 | PAME | Ethanol (B145695), Sodium hydroxide (B78521) (NaOH) | 3-(3-phenoxy-benzoylamino)-propionic acid (PBA) | The mixture was heated for 3 hours; MS (ESI) [found: m/z 300.32 [M+H]+, calculated for C17H17NO4, Mr, 299.32]. tandfonline.com |

Another established method for preparing haptens with a 3-phenoxyphenyl structure involves using 3-phenoxyaniline as the starting material. acs.orgucanr.edu This amino-functionalized analogue can be converted into a diazonium salt, which readily couples with electron-rich aromatic rings, such as the tyrosine or histidine residues on a carrier protein, through an azo linkage. acs.org This was demonstrated in the synthesis of the model compound 4-Methyl-2-(3-phenoxyphenyl)azo-phenol. acs.orgucanr.edu The diazotation of hapten 3, an amino derivative, was carried out at 4 °C using sodium nitrite (B80452) in hydrochloric acid, followed by coupling to the carrier protein. acs.orgucanr.edu A modified procedure using butyl nitrite in dry DMSO has also been reported. acs.org

Table 2: Synthesis of a Model Azo-Hapten from 3-Phenoxyaniline

| Reactant 1 | Reactant 2 | Product | Yield | Physical and Spectroscopic Data |

|---|---|---|---|---|

| 3-Phenoxyaniline | 4-Methylphenol | 4-Methyl-2-(3-phenoxyphenyl)azo-phenol | 78% | mp: 73−74 °C UV−Vis (methanol): 324 nm (ε = 19,100) IR (KBr) cm⁻¹: 1585, 1489, 1477, 1254, 1208 ¹H NMR (CDCl₃) δ: 2.3 (s, 3 H), 6.92 (d, 1 H), 7.0−7.2 (m, 5 H), 7.3−7.5 (m, 4 H), 7.60 (d, 1 H), 7.68 (s, 1 H), 12.5 (s, OH) acs.org |

The utility of these haptens is demonstrated by their performance in enzyme-linked immunosorbent assays (ELISAs). The antibodies generated against a hapten derived from 3-phenoxybenzoic acid were used to detect several pyrethroids containing the 3-phenoxyphenyl group, with IC50 values (the concentration causing 50% inhibition) ranging from 11 to 20 mg L⁻¹. tandfonline.com In studies involving fenoxycarb, which contains a phenoxyphenoxy structure, a hapten-heterologous ELISA format, which uses an antiserum raised against one hapten and a coating antigen derived from a different hapten, significantly improved assay sensitivity. nih.gov An ELISA using an antiserum against a hapten with a terminal amino group and a coating antigen derived from a hapten with an internal amino group (like hapten 3 from 3-phenoxyaniline) resulted in an IC50 of 17 ppb, a marked improvement over homologous assays. nih.gov

Table 3: Immunoassay Performance using 3-Phenoxyphenyl-based Haptens

| Hapten System | Assay Type | Target Analyte | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Hapten PBA from 3-Phenoxybenzoic acid | ELISA | Cypermethrin | 16 mg L⁻¹ | tandfonline.com |

| Hapten PBA from 3-Phenoxybenzoic acid | ELISA | Fenvalerate | 15 mg L⁻¹ | tandfonline.com |

| Hapten 3 from 3-Phenoxyaniline (coating antigen) | Heterologous ELISA | Fenoxycarb | 17 ppb | nih.gov |

Structure Activity Relationship Sar Studies of 3 3 Phenoxyphenyl Propionic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For propionic acid derivatives, QSAR models are developed to predict their anti-inflammatory potency and to guide the design of new, more effective analogues. nih.gov

These models typically involve several steps:

Data Set Preparation : A series of 3-(3-phenoxyphenyl)propionic acid analogues with measured biological activities (e.g., IC₅₀ values for COX inhibition) is compiled. This set is usually divided into a training set for model development and a test set for validation. pharmacophorejournal.com

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and electronic (e.g., partial charges). nih.govgpatindia.com

Model Generation : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that links the descriptors to the biological activity. pharmacophorejournal.com For instance, a hypothetical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Validation : The predictive power of the generated model is assessed using the test set of compounds. A good correlation between the predicted and experimental activities indicates a robust model. pharmacophorejournal.com

For propionic acid derivatives, QSAR studies have shown that topological parameters, such as Kier's alpha first-order shape index (κα1) and the valence first-order molecular connectivity index (¹χv), can be significant in governing antimicrobial activities, a related field of study for some of these compounds. gpatindia.com In the context of anti-inflammatory action, QSAR models help to quantify the influence of steric bulk, lipophilicity, and electronic properties of substituents on COX inhibition.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the propionic acid side chain.

Key SAR findings include:

Position of the Phenoxy Group : The placement of the phenoxy group on the phenyl ring is critical. For fenoprofen (B1672519), the meta-position (position 3) is optimal for anti-inflammatory activity. Moving the phenoxy group to the ortho or para positions leads to a decrease in activity. gpatindia.comyoutube.com

α-Methyl Group : The presence of a methyl group on the alpha-carbon of the propionic acid chain is a crucial feature. This substitution enhances anti-inflammatory activity. youtube.com It also introduces a chiral center, with the (S)-enantiomer being the more potent isomer due to its specific orientation within the enzyme's active site. youtube.com

Aromatic Ring Substituents : Introducing substituents on the aromatic rings can modulate activity. For example, in related phenoxy acetic acid derivatives, the introduction of a bromo substituent at position 4 resulted in potent COX-2 inhibition. mdpi.com Generally, electron-withdrawing or halogen groups on the aromatic rings can influence the electronic distribution and binding affinity. youtube.com

Bridging Atom : The oxygen atom that forms the ether linkage between the two phenyl rings is a key structural element. Replacing this oxygen bridge with a carbonyl group (C=O) results in a different class of NSAIDs, exemplified by ketoprofen (B1673614), which retains anti-inflammatory properties. gpatindia.com

| Modification | Impact on Activity | Reference |

| Phenoxy group at ortho or para position | Decreased activity | gpatindia.comyoutube.com |

| Absence of α-methyl group | Decreased activity | youtube.com |

| (R)-enantiomer vs (S)-enantiomer | (S)-enantiomer is more potent | youtube.com |

| Replacement of ether oxygen with carbonyl | Leads to ketoprofen (active) | gpatindia.com |

Elucidation of Specific Functional Groups' Roles in Receptor Interactions

The interaction of this compound derivatives with their biological targets, primarily COX enzymes, is mediated by specific functional groups that engage in key binding events.

Carboxylic Acid Group : This acidic functional group is fundamental for the activity of most NSAIDs. It typically forms a salt bridge or hydrogen bonds with positively charged amino acid residues, such as Arginine (Arg120), at the entrance of the COX active site. This interaction is crucial for anchoring the inhibitor within the enzyme channel. nih.govmdpi.com

α-Methyl Group : The methyl group at the alpha position of the propionic acid side chain contributes to the compound's steric fit within the hydrophobic channel of the COX enzyme. This enhancement of hydrophobic interactions contributes to its increased potency. youtube.com

Phenoxy Group : The 3-phenoxyphenyl moiety provides a large, hydrophobic scaffold that interacts with a hydrophobic pocket within the COX active site. The flexibility of the ether linkage allows the two phenyl rings to adopt a conformation that maximizes van der Waals interactions with nonpolar amino acid residues. researchgate.net

Ether Linkage : The oxygen atom of the ether bridge can act as a hydrogen bond acceptor, potentially forming interactions with polar residues within the binding site, further stabilizing the ligand-receptor complex.

Ligand-Protein Binding Interactions through Computational Docking Studies

Computational docking is a powerful tool used to predict the binding conformation and affinity of a ligand within the active site of a protein. Docking studies on fenoprofen and its analogues with COX enzymes have provided detailed insights into their binding modes.

Docking simulations of fenoprofen within the COX-2 active site have revealed several key interactions:

The carboxylic acid moiety forms crucial electrostatic interactions.

The phenoxyphenyl tail extends deep into the hydrophobic binding pocket.

A study involving the docking of fenoprofen into the active site of COX-2 identified interactions with several key amino acid residues. researchgate.net In a different context, docking studies of fenoprofen with the S. aureus SaeR protein predicted the formation of hydrogen bonds with residues THR216 and TYR222, a salt bridge with ARG201, and π-π stacking interactions with LYS174. nih.gov These interactions collectively stabilize the binding of the molecule within the protein's active site. nih.gov

| Ligand Functional Group | Interacting Residues (Example from SaeR Docking) | Type of Interaction | Reference |

| Carboxylic Acid/Oxygen atoms | THR216, TYR222 | Hydrogen Bond | nih.gov |

| Carboxylic Acid | ARG201 | Salt Bridge (Electrostatic) | nih.gov |

| Phenyl Ring | LYS174 | π-π Stacking | nih.gov |

Pharmacophore Development and Lead Optimization Strategies

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. nih.gov For this compound derivatives acting as COX inhibitors, a pharmacophore model can be developed to guide the discovery of new, potent, and selective compounds.

The development process can be either ligand-based or structure-based:

Ligand-based modeling : This approach involves superimposing a set of active molecules to identify common chemical features. For this class of compounds, a typical pharmacophore would include a hydrogen bond acceptor (the carboxylate), one or more aromatic/hydrophobic regions (the phenyl rings), and specific spatial constraints. nih.govmdpi.com

Structure-based modeling : If the 3D structure of the target protein (e.g., COX-2) is known, a pharmacophore can be derived from the key interactions observed between the ligand and the active site residues. nih.gov

A pharmacophore model for a selective COX-2 inhibitor based on the this compound scaffold would likely contain the following features:

An anionic/hydrogen bond acceptor feature corresponding to the carboxylate group to interact with Arg120.

Two distinct hydrophobic/aromatic features representing the two phenyl rings.

An optional hydrogen bond acceptor feature for the ether oxygen.

Defined 3D spatial relationships and volume constraints that reflect the shape and size of the COX active site.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel scaffolds that match the required features. jppres.com Hits from this screening can then be synthesized and tested. Lead optimization strategies would involve modifying these new scaffolds—for instance, by adding or changing substituents—to improve their potency, selectivity (e.g., for COX-2 over COX-1), and pharmacokinetic properties, guided by the SAR principles discussed in the preceding sections. nih.gov

Analytical Methodologies for 3 3 Phenoxyphenyl Propionic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the effective separation of the main compound from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the quantitative analysis of 3-(3-Phenoxyphenyl)propionic acid and similar non-steroidal anti-inflammatory drugs (NSAIDs).

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification of the target analyte. onyxipca.com For propionic acid derivatives like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach.

Method development involves several key steps:

Understanding the Analyte: The physicochemical properties of this compound, such as its pKa and solubility, are critical for selecting the appropriate column and mobile phase.

Column Selection: C8 and C18 columns are frequently used for the analysis of propionic acid derivatives due to their hydrophobic stationary phases, which provide good retention and separation. researchgate.netnih.gov For instance, a study on Fenoprofen (B1672519) calcium, a related compound, utilized a C8 column (250 x 4.6 mm, 5 µm particle size). researchgate.net Another method for Loxoprofen employed a C18 column (250×4.6mm, 5µm). who.int

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. onyxipca.com The pH of the buffer is a critical parameter; for acidic compounds like this compound, a low pH (e.g., pH 2-3) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. nih.govcore.ac.uk A method for Loxoprofen used a mobile phase of acetonitrile and 0.15% triethylamine (B128534) adjusted to pH 2.2. nih.gov

Detector Selection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of the analyte to ensure high sensitivity. For many phenylpropionic acids, this is typically in the range of 220-270 nm. researchgate.netnih.govwho.int

Flow Rate and Temperature: The flow rate is optimized to achieve a balance between analysis time and separation efficiency, often set around 1.0 to 1.5 mL/min. researchgate.netnih.gov Controlling the column temperature can also improve reproducibility. onyxipca.com

A stability-indicating HPLC method for Loxoprofen, a structurally similar propionic acid derivative, was developed to separate the drug from its degradation products formed under stress conditions such as hydrolysis and oxidation. nih.govoup.com This demonstrates the capability of HPLC to provide specific analyses critical for stability testing.

Table 1: Example HPLC Method Parameters for Propionic Acid Derivatives

| Parameter | Condition 1 (Fenoprofen Calcium) researchgate.net | Condition 2 (Loxoprofen) nih.gov | Condition 3 (Loxoprofen) who.int |

| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) | C18 analytical column | Mediterranea Sea C18 (250×4.6mm, 5µm) |

| Mobile Phase | A: Water:Acetic acid (980:20) B: Acetonitrile:Acetic acid (980:20) | Acetonitrile: 0.15% Triethylamine (50:50, v/v), pH 2.2 | Acetonitrile and 0.01 M NaH2PO4 buffer (55: 45), pH 6.5 |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 220 nm | UV at 220 nm |

| Column Temp. | 30°C | Not specified | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times and improved resolution. mdpi.com The principles of UPLC method development are similar to HPLC but operate at much higher pressures.

Key advantages for analyzing this compound include:

Increased Throughput: Shorter run times significantly increase the number of samples that can be analyzed.

Enhanced Sensitivity and Resolution: Sharper, narrower peaks lead to better separation from closely eluting impurities and a lower limit of detection (LOD) and quantification (LOQ). nih.gov

A rapid UPLC-MS/MS method was developed for the quantification of Ketoprofen (B1673614), another propionic acid NSAID. nih.gov This method achieved a very short run time with the analyte eluting at just 1.07 minutes. nih.gov The separation was performed on an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm), highlighting the use of specialized sub-2 µm particle columns. nih.gov

Table 2: Example UPLC Method Parameters for Propionic Acid Derivatives

| Parameter | Condition (Ketoprofen) nih.gov |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water (60:20:20, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | Ketoprofen eluted at 1.07 min |

Method Validation Parameters: Specificity, Linearity, Precision, Accuracy, and Robustness

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from the International Council on Harmonisation (ICH). oup.comresearchgate.net

Specificity: This parameter demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or excipients. researchgate.net For HPLC/UPLC methods, this is often proven by analyzing placebo samples and samples subjected to forced degradation (e.g., acid, base, oxidation, heat, light). researchgate.netnih.gov The goal is to show that the peak for the main compound is pure and well-resolved from any other peaks. pfigueiredo.org

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.org It is typically evaluated by analyzing a series of at least five standard solutions of different concentrations. core.ac.uk The results are plotted as concentration versus detector response, and a correlation coefficient (r²) close to 1.0 (e.g., >0.999) indicates good linearity. who.intwisdomlib.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is assessed at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same equipment. researchgate.net

Intermediate Precision: Analysis on different days, by different analysts, or with different equipment within the same laboratory. researchgate.net

Reproducibility: Analysis in different laboratories (inter-laboratory trial). pfigueiredo.org Precision is usually expressed as the Relative Standard Deviation (%RSD) of the results. For drug assays, a %RSD of less than 2% is generally considered acceptable. demarcheiso17025.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix (e.g., a placebo formulation). core.ac.uk The method is then used to measure the analyte concentration, and the result is expressed as a percentage of the known amount added. Recoveries are typically expected to be within 98-102%. usp.org

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. iosrphr.org This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition (e.g., ±2%), pH (e.g., ±0.1 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). wisdomlib.orgiosrphr.org The method is considered robust if the results remain within acceptable criteria despite these minor changes. core.ac.uk

Table 3: Summary of Method Validation Acceptance Criteria (ICH Guidelines)

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte; peak purity must pass. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. who.intwisdomlib.org |

| Precision (%RSD) | Repeatability & Intermediate Precision: ≤ 2%. demarcheiso17025.com |

| Accuracy (% Recovery) | 98.0% to 102.0% of the known amount. usp.org |

| Robustness | Results should remain within system suitability specifications after minor changes to method parameters. |

Spectroscopic Characterization Techniques

While chromatography is used for separation and quantification, spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the compound.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region (typically 6.8-7.5 ppm), showing complex splitting patterns due to coupling with neighboring protons.

Aliphatic Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the propionic acid chain would appear as triplets in the more upfield region (typically 2.5-3.0 ppm).

Carboxylic Acid Proton: The acidic proton (-COOH) would appear as a broad singlet at a very downfield chemical shift (often >10 ppm), although its position can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the structure, including the carbonyl carbon of the acid group (typically >170 ppm) and the carbons of the aromatic rings. rsc.org Studies on similar compounds like Fenoprofen have utilized NMR to confirm their structure and study their interactions with other molecules. nih.govresearchgate.net

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10 | Broad Singlet |

| Aromatic -H | 6.8 - 7.5 | Multiplet |

| -O-C-CH₂- | ~ 2.9 | Triplet |

| -CH₂-COOH | ~ 2.6 | Triplet |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to identify and quantify impurities. ijnrd.org The exact molecular weight of this compound (C₁₅H₁₄O₃) is 242.0943 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental composition. thermofisher.com

When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it becomes a powerful tool for impurity profiling. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which provides mass information for each peak, including those present at very low levels. ijnrd.org

Impurity profiling involves:

Detection: Identifying all potential process-related impurities (from starting materials or by-products) and degradation products. unr.edu.ar

Identification: Using MS and tandem MS (MS/MS) to elucidate the structures of unknown impurities. nih.govlcms.cz In MS/MS, an ion corresponding to an impurity is selected and fragmented to produce a characteristic pattern that helps in its structural identification. nih.gov

Quantification: Measuring the levels of identified impurities to ensure they are below the safety thresholds established by regulatory guidelines.

For propionic acid derivatives, LC-MS methods have been developed to detect a wide range of related NSAIDs and their metabolites in various samples. nih.gov Forced degradation studies combined with LC-MS are crucial for identifying potential degradants that may form during the shelf life of the drug product. nih.gov

Table 5: Potential Impurities and Role of Mass Spectrometry

| Type of Impurity | Potential Source | Detection by MS |

| Starting Materials | Incomplete reaction | MS can detect residual starting materials based on their unique molecular weights. |

| By-products | Side reactions during synthesis | By-products will have different molecular weights that can be identified by MS. |

| Degradation Products | Hydrolysis, oxidation, photolysis | LC-MS can track the formation of degradants under stress conditions, helping to elucidate degradation pathways. nih.gov |

| Residual Solvents | Manufacturing process | While typically analyzed by GC-MS, some non-volatile solvents can be detected. capes.gov.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The phenoxyphenyl group in this compound acts as a chromophore, making this technique suitable for its analysis. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic structure of the molecule.

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). jpionline.org

For the closely related isomer, Fenoprofen, the λmax has been determined to be approximately 270-272 nm. jpionline.orgaip.org This wavelength is used for its quantitative estimation in various solvents and buffer systems. jpionline.orgaip.orgcore.ac.uk Studies on other propionic acid derivatives, such as Loxoprofen, show a λmax around 220-223 nm, demonstrating that the substitution pattern on the aromatic ring influences the electronic transitions and thus the absorption maximum. impactfactor.orgresearchgate.net

The table below summarizes typical parameters for the quantification of Fenoprofen using UV-Vis spectroscopy, which can serve as a basis for developing a method for its 3-substituted isomer.

Table 1: UV-Vis Spectroscopic Method Parameters for Fenoprofen Quantification

| Parameter | Value | Reference |

|---|---|---|

| λmax | 272 nm (in Ethanol) | jpionline.org |

| 270 nm (in Phosphate Buffer pH 6.8) | aip.org | |

| Linearity Range | 10-70 µg/mL | jpionline.org |

| 10-80 µg/mL | aip.org | |

| Correlation Coefficient (R²) | 0.991 | jpionline.org |

| 0.9924 | aip.org | |

| Limit of Detection (LOD) | 5.21 µg/mL | aip.org |

| Limit of Quantification (LOQ) | 15.78 µg/mL | aip.org |

Forced Degradation Studies for Stability Assessment in Research Contexts

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and chemical entities. It involves subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov This information is vital for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. scispace.com Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis. impactfactor.org

For propionic acid derivatives like this compound, forced degradation studies reveal how the molecule behaves under environmental stress. For example, studies on the related compound Loxoprofen involved exposure to strong acid, strong base, and oxidative agents to induce degradation. scispace.comdoi.org The resulting degradation products were then separated and identified using techniques like High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). scispace.com

The degradation of Fenoprofen glucuronides, a major metabolite, has been shown to proceed via hydrolysis and acyl migration, with the rate being dependent on pH. nih.gov Photodegradation studies on other NSAIDs like Naproxen (B1676952) and Ketoprofen show that exposure to UV light can lead to complex reactions, including decarboxylation and hydroxylation, forming multiple photoproducts. mdpi.comnih.gov

The following table outlines typical conditions used in forced degradation studies for propionic acid derivatives.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Outcome | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1.0 M HCl | Heat at 80°C for several hours | Hydrolysis of ester or amide linkages if present; potential for other acid-catalyzed rearrangements. | scispace.com |

| Base Hydrolysis | 1.0 M NaOH | Heat at 80°C for 6 hours | Formation of degradation products via hydrolysis. For Loxoprofen, a specific alkaline degradant was identified. | scispace.com |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Heat at 80°C for 12 hours | Formation of N-oxides, sulfoxides, or hydroxylated species. An oxidative degradant of Loxoprofen was characterized. | scispace.commdpi.com |

| Photolysis | Exposure to UV light (e.g., 200 Watt hours/m²) | 7 days | Formation of photoproducts via decarboxylation, oxidation, and rearrangement. | nih.govresearchgate.net |

| Thermal Degradation | Dry heat | 40-80°C | Assessment of solid-state stability; may induce decomposition or polymorphic changes. | impactfactor.org |

Impurity Profiling and Related Substances Analysis in Synthetic Products

Impurity profiling is the identification, quantification, and control of impurities in a substance. Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. derpharmachemica.com A thorough analysis of these related substances is essential for ensuring the quality and consistency of the final synthetic product.

For propionic acid derivatives, the synthesis route can lead to several potential process-related impurities. Analysis is typically performed using a stability-indicating chromatographic method, such as HPLC, which can separate the main compound from its impurities. Gas chromatography-mass spectrometry (GC-MS) has also been used to identify impurities in Fenoprofen. nih.gov

Known impurities for the structural isomer Fenoprofen include unreacted starting materials, by-products of the synthesis, and esters formed from reaction with residual alcohols. The identification of these compounds is crucial for optimizing the synthetic process to minimize their formation and for setting appropriate specifications for the final product.

The table below lists some of the known process-related impurities and degradation products for the closely related compound Fenoprofen. Similar impurities could be anticipated in the synthesis of this compound.

Table 3: Potential Impurities and Related Substances in the Synthesis of (3-Phenoxyphenyl)propionic Acid Analogues

| Compound Name | Structure | Type |

|---|---|---|

| Fenoprofen Ethyl Ester | Ethyl 2-(3-phenoxyphenyl)propanoate | Process Impurity (Esterification) |

| Fenoprofen Methyl Ester | Methyl 2-(3-phenoxyphenyl)propanoate | Process Impurity (Esterification) |

| 4,4'-Dimethoxybenzophenone | Bis(4-methoxyphenyl)methanone | Process Impurity (By-product) |

| 2-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid | 2-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid | Process Impurity |

| Fenofibric acid | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid | Degradation Impurity (Hydrolysis of Fenofibrate) |

Theoretical and Computational Chemistry Studies on 3 3 Phenoxyphenyl Propionic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. mdpi.com Methods like B3LYP combined with a suitable basis set (e.g., 6-311G**) are often used to optimize the ground-state molecular geometry and calculate various electronic properties. mdpi.comresearchgate.net

For 3-(3-phenoxyphenyl)propionic acid, DFT calculations can elucidate its three-dimensional conformation, bond lengths, and angles. A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. aimspress.com

These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the ether linkage, identifying these as potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. aimspress.com | Indicates the propensity of the molecule, likely the phenoxy or phenyl rings, to engage in reactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. aimspress.com | Highlights regions, such as the carboxylic acid group, that are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. aimspress.com | A key indicator of the molecule's overall chemical reactivity and stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. researchgate.net | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. |

| Global Reactivity Descriptors | Parameters like electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). mdpi.com | Quantifies the molecule's overall reactivity profile, classifying it as, for example, a strong or moderate electrophile. mdpi.com |

This table describes the theoretical parameters that can be derived from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. utupub.fi This technique is particularly valuable for exploring how a ligand, such as this compound, interacts with and binds to a biological target, typically a protein. youtube.comyoutube.com

The process begins by placing the ligand and the target protein into a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions. nih.gov The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, OPLS3). utupub.finih.gov The simulation proceeds by solving Newton's equations of motion for every atom, generating a trajectory that reveals the dynamic behavior of the system over nanoseconds or longer. utupub.fi

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over time suggests the complex has reached equilibrium and the binding is stable. nih.gov

Key Interacting Residues: The simulation can identify specific amino acid residues in the binding pocket that form persistent hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. For this compound, key interactions would likely involve its carboxylic acid group forming hydrogen bonds or salt bridges and its phenyl rings engaging in hydrophobic or π-stacking interactions.

Conformational Changes: MD can show how the protein or ligand changes its shape upon binding, which is crucial for understanding the mechanism of action. nih.gov

Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

In Silico Screening and Design of Novel Analogues

In silico screening and computational design are essential strategies in modern drug discovery for identifying and optimizing lead compounds. nih.gov Starting with a scaffold like this compound, these methods allow for the virtual creation and evaluation of numerous analogues to predict their potential activity and drug-like properties. nih.gov

The process typically involves several stages:

Scaffold Hopping and Bioisosteric Replacement: New molecules are designed by modifying the initial structure. For this compound, this could involve altering the substitution pattern on the phenyl rings, replacing the ether linkage with other flexible linkers (e.g., thioether, amide), or replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole). nih.gov

Molecular Docking: Large libraries of these newly designed analogues are then docked into the binding site of a target protein. Docking programs predict the preferred binding orientation and score the interaction, allowing for rapid filtering of thousands of compounds to identify those with the highest predicted affinity. nih.gov

ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the most promising candidates. tandfonline.com This helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

For instance, analogues of arylpropionic acids have been designed and evaluated in silico as potential agonists for targets like PPAR-γ. nih.gov These studies often combine docking with property prediction to select a small number of high-priority candidates for chemical synthesis and experimental testing. nih.govnih.gov

| Design Strategy | Example Modification on this compound | Desired Outcome |

| Ring Substitution | Adding hydroxyl, methoxy (B1213986), or halogen groups to the phenyl rings. | Modulate binding affinity, selectivity, and metabolic stability. |

| Linker Modification | Replacing the ether oxygen with S, CH₂, or an amide group. | Alter the flexibility and geometry of the molecule to improve fit in a binding pocket. |

| Acid Bioisostere Replacement | Replacing the carboxylic acid with a tetrazole or hydroxamic acid. | Improve oral bioavailability, cell permeability, or modify binding interactions. nih.gov |

| Scaffold Hopping | Replacing the phenoxyphenyl core with another bulky hydrophobic group. | Discover novel chemical classes with similar pharmacological activity. |

This table illustrates potential strategies for designing novel analogues based on the this compound scaffold.

Electron Localization Function and Charge Transfer Analysis

The Electron Localization Function (ELF) is a quantum chemical tool that provides a chemically intuitive map of electron pair localization in a molecule. wikipedia.org It is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgpku.edu.cn An ELF analysis of this compound would visually distinguish the core electrons of carbon and oxygen atoms, the C-H, C-C, and C=O covalent bonds, and the lone pairs on the oxygen atoms. This provides a faithful visualization of the molecule's electronic structure beyond simple orbital diagrams. wikipedia.org

Emerging Research Applications and Future Directions for 3 3 Phenoxyphenyl Propionic Acid

Role as Chemical Building Blocks in Advanced Organic Synthesis

3-(3-Phenoxyphenyl)propionic acid serves as a valuable building block in advanced organic synthesis, primarily due to its bifunctional nature. The carboxylic acid moiety can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, while the phenoxyphenyl group can be modified through electrophilic substitution reactions. This allows for the construction of more complex molecules with diverse functionalities. wikipedia.orggoogle.com

One of the key applications of this compound as a synthetic intermediate is in the preparation of novel pharmaceutical agents. For instance, it has been utilized as a scaffold in the development of G protein-coupled receptor 40 (GPR40) agonists. nih.govresearchgate.net The synthesis of these agonists often involves the chemical elaboration of the propionic acid side chain and modifications to the phenyl rings to optimize potency and pharmacokinetic properties. A patented process highlights a method for preparing 2-(3-phenoxy-phenyl)-propionic acid, a closely related isomer, from m-phenoxy-benzyl cyanide, demonstrating the industrial relevance of this class of compounds as synthetic intermediates. google.com

The versatility of the phenoxyphenylpropionic acid core allows for the creation of libraries of derivatives, which can then be screened for various biological activities. researchgate.net This approach accelerates the discovery of new lead compounds in drug development programs.

Applications in Agrochemical Research and Development

The phenoxypropionic acid class of compounds has a well-established history in agrochemical research, particularly as herbicides. wikipedia.org These compounds often function as synthetic auxins, mimicking the natural plant hormone indoleacetic acid. At high concentrations, they can induce rapid, uncontrolled growth in broad-leaf weeds, leading to their demise while leaving grass crops relatively unharmed. wikipedia.org

While specific research on the herbicidal activity of this compound is not extensively documented in publicly available literature, its structural similarity to known phenoxy herbicides suggests its potential as a lead structure for the development of new agrochemicals. nih.gov The design and synthesis of novel herbicides often involve the modification of a core scaffold, and the phenoxyphenylpropionic acid structure offers multiple sites for chemical derivatization to fine-tune herbicidal activity and selectivity. nih.gov For example, research into other phenoxy-containing structures has shown that modifications can lead to proherbicides with improved application properties and broader weed control spectrums. nih.gov The development of new herbicides is crucial for managing the growing issue of herbicide-resistant weeds, and exploring novel scaffolds like this compound is a key strategy in this endeavor. researchgate.net

Contributions to Polymer Science as Modifiers

The incorporation of additives to modify the properties of polymers is a fundamental aspect of material science. omu.edu.tr Additives can enhance thermal stability, improve mechanical strength, and impart new functionalities to the base polymer. omu.edu.tr Propionic acid derivatives, particularly those containing antioxidant moieties like hindered phenols, are known to be effective stabilizers that protect polymers from oxidative degradation during processing and use. iupac.org

While specific studies on the use of this compound as a polymer modifier are not widely available, its structural features suggest potential in this area. The phenoxy group can contribute to improved thermal stability. The general mechanism for such stabilizers involves the donation of a hydrogen atom to neutralize free radicals, thus inhibiting the auto-oxidation chain reaction that leads to polymer degradation. iupac.org The effectiveness of such an antioxidant is often related to its molecular weight and volatility; higher molecular weight and lower volatility generally lead to better performance, especially at elevated temperatures. iupac.org Post-polymerization modification is a growing field that allows for the introduction of functional molecules onto existing polymer backbones, and compounds like this compound could potentially be grafted onto polymers to impart desired properties. utexas.eduresearchgate.net

Design of Biochemical Probes for Mechanistic Studies

Biochemical probes are essential tools for elucidating biological pathways and mechanisms of action. These molecules are often designed to interact with a specific target, such as an enzyme or receptor, and may contain a reporter group (e.g., a fluorescent tag or a radiolabel) to allow for their detection and tracking.

Currently, there is a lack of specific reports on the use of this compound as a biochemical probe. However, its derivatives have been shown to possess biological activity, such as the aforementioned GPR40 agonism. nih.govresearchgate.net This suggests that the core scaffold interacts with biological targets. To be used as a probe, the molecule would need to be further modified, for example, by introducing a fluorescent moiety or an isotopic label. Such a labeled version of a bioactive derivative could then be used in assays to study receptor binding, enzyme inhibition, or cellular uptake, providing valuable insights into the underlying biological mechanisms. The synthesis of derivatives of related propionic acid compounds for biological evaluation is a common practice in medicinal chemistry. nih.govmdpi.commdpi.com

Integration into Multidisciplinary Research Platforms for Novel Chemical Entity Discovery

The discovery of novel chemical entities with therapeutic potential is a major goal of multidisciplinary research, often involving high-throughput screening (HTS) of large compound libraries. nih.govyu.edu The this compound scaffold is well-suited for inclusion in such discovery platforms. Its synthetic tractability allows for the creation of a diverse library of derivatives with varied physicochemical properties. researchgate.netnih.gov

A prime example of this is the discovery of novel GPR40 agonists from a library of compounds containing the carboxylic acid functional group. nih.govresearchgate.net Through HTS, an initial hit with moderate potency was identified, and subsequent chemical elaboration of this scaffold led to the development of agonists with significantly improved activity. nih.govresearchgate.net This demonstrates the power of using a core structure like phenoxyphenylpropionic acid as a starting point for lead optimization.

Furthermore, derivatives of related amino-propanoic acids have been synthesized and screened for antimicrobial activity against multidrug-resistant pathogens, highlighting the potential of this chemical class to address pressing global health challenges. nih.gov The integration of such scaffolds into HTS platforms, combined with computational modeling and structure-activity relationship studies, accelerates the identification of promising new drug candidates. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Phenoxyphenyl)propionic acid, and how do reaction parameters affect yield?

A common approach for analogous compounds (e.g., 3-(3-Methoxyphenyl)propionic acid) involves catalytic hydrogenation using palladium on charcoal under H₂ gas. Optimizing catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm) can improve yields. Reaction monitoring via TLC or HPLC ensures intermediate reduction of unsaturated precursors .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- NMR : The aromatic proton splitting pattern (e.g., para-substitution on the phenoxy group) and coupling constants distinguish substituent positions. For example, methoxy analogs show singlet peaks for isolated aromatic protons .

- MS : High-resolution mass spectrometry (HRMS) provides exact mass (e.g., ~242 g/mol for C₁₅H₁₄O₃) and fragmentation patterns. NIST databases for related compounds (e.g., 3-Phenoxypropionic acid) validate isotopic profiles .

Q. What safety protocols are critical when handling phenylpropionic acid derivatives in the lab?

Follow industrial/professional safety guidelines, including PPE (gloves, goggles), fume hood use, and emergency protocols. Safety data for analogs like 3-Chloropropionic acid emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do substitution patterns (e.g., phenoxy vs. methoxy) influence the metabolic pathways of phenylpropionic acid derivatives?

Substitutents dictate microbial transformation rates and conjugation pathways. For example, hydroxy and methoxy groups on phenylpropionic acids are metabolized by gut microbiota into sulfated or glucuronidated derivatives, as observed in untargeted metabolomics studies . Adjusting substituent polarity (e.g., phenoxy’s lipophilicity) may alter absorption and excretion kinetics.

Q. What advanced analytical methods detect trace phenylpropionic acid derivatives in biological matrices?

Untargeted metabolomics using LC-HRMS (e.g., Q-TOF systems) coupled with isotopic profiling can identify derivatives at low concentrations (<20 nmol/L). Fragmentation spectra matched against reference standards (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) enhance specificity .

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations assess ligand-receptor interactions. Studies on analogs like 3-[(4-Carboxyphenyl)amino]propionic acid use solubility parameters (δ) and Gibbs free energy to predict stability and bioavailability .

Q. How should researchers resolve contradictions in experimental data across substituted phenylpropionic acids?

- Controlled variable studies : Compare reaction yields or metabolic rates under standardized conditions (e.g., pH, temperature).

- Cross-validation : Use NIST spectral libraries to verify structural assignments .

- Statistical analysis : Apply multivariate methods (e.g., PCA) to untargeted metabolomics data to isolate substituent-specific effects .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of unsaturated precursors.

- Analytics : Combine NMR (for structural elucidation) with HRMS (for exact mass confirmation) to minimize misidentification.

- Computational tools : Open-source software (e.g., Gaussian, AutoDock) enables cost-effective modeling of electronic and docking properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.